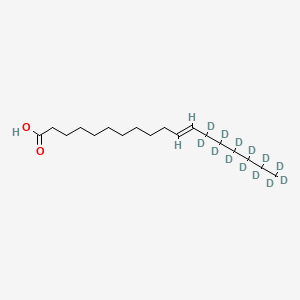

trans-Vaccenic Acid-d13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H34O2 |

|---|---|

Molecular Weight |

295.5 g/mol |

IUPAC Name |

(E)-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecadeuteriooctadec-11-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2 |

InChI Key |

UWHZIFQPPBDJPM-BWLIMJNUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to trans-Vaccenic Acid-d13 and its Application in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction to trans-Vaccenic Acid-d13

This compound (TVA-d13) is the deuterated form of trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in the meat and dairy products of ruminant animals such as cows, sheep, and goats.[1][2] As an isotopically labeled compound, TVA-d13 serves as an invaluable internal standard for the accurate quantification of TVA in biological samples using mass spectrometry-based techniques.[1] Its chemical structure is identical to TVA, with the exception of 13 deuterium atoms replacing hydrogen atoms on the terminal end of the fatty acid chain. This mass difference allows for its clear distinction from endogenous TVA during analysis, ensuring precise and reliable measurements.

The primary use of this compound in research is intrinsically linked to the burgeoning interest in the biological activities of its non-deuterated counterpart, trans-vaccenic acid. Initially studied for its effects on metabolic health, recent groundbreaking research has illuminated a significant role for TVA in cancer immunotherapy.[3][4] Specifically, TVA has been shown to enhance the anti-tumor activity of CD8+ T cells, a critical component of the adaptive immune system.[3][5] This has positioned TVA as a nutrient of high interest for its potential to be used as a dietary supplement to complement and enhance existing cancer therapies.[6]

Physicochemical Properties and Quantitative Data

The accurate quantification of TVA in research settings is critical for understanding its pharmacokinetics and pharmacodynamics. This compound is the internal standard of choice for these applications.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₁D₁₃O₂ | N/A |

| Molecular Weight | 295.5 g/mol | N/A |

| Purity | ≥98% | N/A |

| Synonyms | (11E)-11-Octadecenoic-13,13,14,14,15,15,16,16,17,17,18,18,18-d13 acid | N/A |

Table 1: Physicochemical Properties of this compound

The concentration of trans-vaccenic acid can vary significantly in different food products. The following table provides an overview of TVA content in select beef and dairy products.

| Food Product | TVA Concentration (mg/g of fat) | Reference(s) |

| Grass-fed Beef | Higher than grain-fed | [7] |

| Grain-fed Beef | Lower than grass-fed | [7] |

| Milk from Grazing Cows | 23.8 - 31.1 | [8] |

| Butter | Varies, can be a significant source | [5] |

| Cheese | Varies, can be a significant source | [5] |

Table 2: Reported Concentrations of trans-Vaccenic Acid in Various Food Sources

Experimental Protocols

The following protocols are generalized frameworks for the use of this compound as an internal standard and for studying the effects of trans-vaccenic acid in preclinical models.

Quantification of trans-Vaccenic Acid in Plasma using GC-MS with this compound Internal Standard

This protocol outlines the key steps for the quantitative analysis of TVA in plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard solution (of known concentration)

-

Solvents for extraction (e.g., isooctane, methanol, HCl)

-

Derivatization agent (e.g., pentafluorobenzyl bromide)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each plasma sample. The amount should be chosen to be within the linear range of the assay.

-

Lipid Extraction: Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, to isolate the fatty acids from the plasma matrix.[1][9]

-

Derivatization: Convert the fatty acids to their more volatile ester derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.[1]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatography column separates the different fatty acid esters based on their volatility and interaction with the stationary phase. The mass spectrometer detects and quantifies the ions of both the endogenous TVA and the deuterated internal standard, TVA-d13.

-

Data Analysis: The concentration of TVA in the original sample is calculated by comparing the peak area of the endogenous TVA to the peak area of the known amount of added TVA-d13 internal standard.

In Vivo Mouse Model of Cancer with TVA-Enriched Diet

This protocol describes a general approach for studying the effect of dietary TVA on tumor growth in a mouse model.

Materials:

-

Cancer cell line of interest (e.g., melanoma, colon carcinoma)

-

Immunocompetent mice (e.g., C57BL/6)

-

Standard rodent chow (e.g., AIN-93G)

-

trans-Vaccenic Acid

-

Corn oil or other suitable vehicle

Procedure:

-

Diet Preparation: Prepare a TVA-enriched diet by supplementing a standard rodent diet, such as AIN-93G, with 1% (w/w) trans-vaccenic acid.[10][11] The TVA should be dissolved in the oil component of the diet to ensure even distribution. A control diet without added TVA should also be prepared.

-

Tumor Inoculation: Subcutaneously inject the cancer cells into the flanks of the mice.

-

Dietary Intervention: Once tumors are established and palpable, randomize the mice into two groups: one receiving the control diet and the other receiving the TVA-enriched diet.

-

Tumor Growth Monitoring: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.

-

Immune Cell Analysis: At the end of the study, tumors and spleens can be harvested to analyze the infiltration and activation state of CD8+ T cells and other immune cells by flow cytometry or immunohistochemistry.

-

TVA Level Confirmation: Plasma can be collected to quantify the levels of TVA using the GC-MS protocol described above to confirm the dietary uptake.

In Vitro Activation of Human Primary CD8+ T Cells with TVA

This protocol provides a framework for assessing the direct effect of TVA on CD8+ T cell activation in vitro.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

CD8+ T cell isolation kit

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

T cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

-

trans-Vaccenic Acid (dissolved in a suitable solvent like ethanol or DMSO)

-

Cytokine detection assays (e.g., ELISA, flow cytometry)

Procedure:

-

CD8+ T Cell Isolation: Isolate primary human CD8+ T cells from healthy donor PBMCs using a magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based kit.

-

Cell Culture and Stimulation: Plate the isolated CD8+ T cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody to the culture medium to provide co-stimulation.[12]

-

TVA Treatment: Treat the stimulated CD8+ T cells with 20 µM trans-vaccenic acid.[5] A vehicle control (the solvent used to dissolve TVA) should be run in parallel.

-

Incubation: Culture the cells for a period of 24-72 hours to allow for activation and effector function.

-

Functional Readouts: Assess T cell activation and effector function by measuring:

-

Cytokine production (e.g., IFN-γ, TNF-α, IL-2) in the culture supernatant by ELISA.

-

Intracellular cytokine expression by flow cytometry.

-

Expression of activation markers (e.g., CD69, CD25) on the cell surface by flow cytometry.

-

Signaling Pathways and Experimental Workflows

The GPR43-CREB Signaling Pathway in CD8+ T Cells

Recent research has elucidated the signaling pathway through which trans-vaccenic acid enhances CD8+ T cell function. TVA acts as an antagonist to the G protein-coupled receptor 43 (GPR43). This antagonism leads to the activation of the cAMP-PKA-CREB signaling axis, which ultimately promotes the expression of genes associated with T cell proliferation, survival, and effector functions.[3][4][5]

Figure 1: TVA-mediated signaling in CD8+ T cells.

Experimental Workflow for Investigating TVA's Effect on Anti-Tumor Immunity

The following diagram illustrates a typical experimental workflow to investigate the impact of dietary TVA on anti-tumor immunity in a preclinical mouse model.

Figure 2: In vivo experimental workflow.

Conclusion

This compound is an essential tool for researchers investigating the roles of trans-vaccenic acid in health and disease. Its use as an internal standard enables the precise and accurate quantification of TVA, which is crucial for preclinical and clinical studies. The recent discovery of TVA's ability to enhance the anti-tumor functions of CD8+ T cells has opened up exciting new avenues for cancer immunotherapy research. The protocols and pathways outlined in this guide provide a foundational framework for scientists and drug development professionals to explore the therapeutic potential of this dietary fatty acid. As research in this area continues to evolve, the demand for high-quality research tools like this compound will undoubtedly increase.

References

- 1. Quantitation of trans-fatty acids in human blood via isotope dilution-gas chromatography-negative chemical ionization-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. static.cambridge.org [static.cambridge.org]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Transcriptional control of effector and memory CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid Composition of Grain- and Grass-Fed Beef and Their Nutritional Value and Health Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Components of the AIN-93 diets as improvements in the AIN-76A diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

Synthesis and Purity of trans-Vaccenic Acid-d13 for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of deuterated trans-vaccenic acid (trans-Vaccenic Acid-d13). This isotopically labeled fatty acid is a crucial internal standard for quantitative mass spectrometry-based lipidomics, enabling precise measurements in metabolic research and drug development. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for assessing the chemical and isotopic purity of the final product.

Introduction

Trans-vaccenic acid ((E)-11-octadecenoic acid) is a naturally occurring trans fatty acid found in the fat of ruminants and in dairy products. Its metabolic and signaling roles are of significant interest in biomedical research. Stable isotope-labeled analogues, such as this compound, are indispensable tools for tracing its metabolic fate and for accurate quantification in complex biological matrices. The d13 variant, with deuterium atoms located on the terminal hexyl group, provides a distinct mass shift, making it an ideal internal standard for GC-MS and LC-MS applications. This guide details a robust methodology for its preparation and quality control in a laboratory setting.

Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a stereoselective olefination reaction, which forms the characteristic trans-double bond. A logical and effective approach is the Julia-Kocienski olefination, known for its high E-selectivity. This strategy involves the coupling of two key synthons: a deuterated C6 alkyl fragment and a C12 aldehyde-acid fragment.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Hexyl-d13-PT-sulfone (Fragment A)

This protocol describes the preparation of the deuterated sulfone required for the Julia-Kocienski olefination.

-

Materials: 1-Bromohexane-d13 (commercially available), 1-phenyl-1H-tetrazole-5-thiol, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure:

-

To a solution of 1-phenyl-1H-tetrazole-5-thiol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-Bromohexane-d13 (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting thioether is then oxidized to the sulfone using a standard oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) in dichloromethane (DCM).

-

Purify the crude product by column chromatography on silica gel to yield the hexyl-d13-PT-sulfone.

-

Synthesis of 12-Oxododecanoic Acid (Fragment B)[1][2]

This protocol outlines the preparation of the aldehyde-acid fragment.

-

Materials: 12,13-Epoxystearic acid (can be synthesized from vernolic acid), periodic acid, tertiary butyl alcohol, water.[1]

-

Procedure:

-

Dissolve 12,13-epoxystearic acid (1.0 eq) in a mixture of tertiary butyl alcohol and water.[2][1]

-

Stir the solution to ensure homogeneity.[2]

-

Stir the reaction mixture at room temperature for 5 hours.[2][1]

-

Add ice-cold water to the reaction mixture and continue stirring for 30 minutes to precipitate the product.[2][1]

-

Collect the solid by vacuum filtration and wash with cold water.[2]

-

Recrystallize the crude product from light petroleum to obtain pure 12-oxododecanoic acid.[2][1]

-

Julia-Kocienski Olefination: Synthesis of this compound

This key step couples the two fragments to form the trans-double bond.

-

Materials: Hexyl-d13-PT-sulfone (from step 3.1), 12-oxododecanoic acid (from step 3.2), potassium bis(trimethylsilyl)amide (KHMDS), tetrahydrofuran (THF), hydrochloric acid.

-

Procedure:

-

Dissolve hexyl-d13-PT-sulfone (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C.

-

Add KHMDS (1.0 M in THF, 1.05 eq) dropwise, and stir the mixture for 1 hour at -78 °C.

-

Add a solution of 12-oxododecanoic acid (1.2 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then subjected to purification.

-

Purification of this compound

Purification is critical to remove starting materials, byproducts, and any cis-isomer that may have formed. A two-step process involving reversed-phase HPLC followed by low-temperature crystallization is recommended for achieving high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is effective for separating fatty acids based on their hydrophobicity and can resolve cis/trans isomers.

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water (e.g., 80:20, v/v) with 0.1% acetic acid |

| Flow Rate | 1.0 - 2.0 mL/min |

| Detection | UV at 205 nm or Evaporative Light Scattering Detector (ELSD) |

| Temperature | Ambient |

Protocol:

-

Dissolve the crude this compound in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Collect the fraction corresponding to the trans-isomer, which typically elutes slightly after the cis-isomer.

-

Combine the collected fractions and remove the solvent under reduced pressure.

Low-Temperature Crystallization

This technique further purifies the product by exploiting differences in solubility at low temperatures.

Protocol:

-

Dissolve the HPLC-purified product in a minimal amount of a suitable solvent (e.g., methanol or acetone) at room temperature.

-

Slowly cool the solution to a low temperature (e.g., -20 °C to -40 °C) and allow it to stand for several hours.

-

The saturated this compound will crystallize out of the solution.

-

Quickly filter the cold solution to collect the crystals.

-

Wash the crystals with a small amount of the cold solvent.

-

Dry the crystals under vacuum to yield the final, highly pure product.

Purity and Characterization

Thorough characterization is essential to confirm the identity, chemical purity, and isotopic enrichment of the synthesized this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary method for assessing purity and confirming the mass of the deuterated compound. The fatty acid is typically derivatized to its fatty acid methyl ester (FAME) prior to analysis.

Analytical Workflow:

Caption: GC-MS analytical workflow for TVA-d13-FAME.

| Parameter | Condition |

| GC Column | High-polarity capillary column (e.g., BPX70, 10 m x 0.1 mm x 0.2 µm) |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Program | Temperature gradient (e.g., 50°C hold, ramp to 240°C) |

| MS Ionization | Electron Ionization (EI) |

| MS Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

Expected Results:

-

Chemical Purity: The chromatogram should show a single major peak corresponding to the this compound methyl ester. The purity can be calculated by peak area percentage. A purity of >98% is desirable.

-

Isomeric Purity: The high-polarity column should resolve the trans- and cis-isomers. The E/Z ratio can be determined from the respective peak areas. For a successful synthesis, an E/Z ratio of >95:5 is expected.

-

Isotopic Enrichment: The mass spectrum will show the molecular ion peak shifted by +13 m/z units compared to the non-deuterated standard. The isotopic distribution can be used to calculate the percentage of d13 incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the structure of the molecule and the position of the double bond.

-

¹H NMR: The spectrum will show characteristic signals for the olefinic protons of the trans-double bond around 5.3-5.4 ppm as a multiplet. The signals corresponding to the terminal hexyl group will be absent due to deuteration.

-

¹³C NMR: The spectrum will confirm the presence of 18 carbon atoms. The signals for the deuterated carbons (C13-C18) will be significantly attenuated or appear as multiplets due to C-D coupling.

-

²H NMR: This technique can be used to directly observe the deuterium signals and confirm their location on the terminal hexyl group.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the synthesis and analysis of this compound.

Table 1: Synthesis and Purification Yields

| Step | Product | Typical Yield |

| Fragment A Synthesis | Hexyl-d13-PT-sulfone | 70-85% |

| Fragment B Synthesis | 12-Oxododecanoic acid | 70-75%[2][1] |

| Julia-Kocienski Olefination | Crude this compound | 60-80% |

| Overall Yield (after purification) | Pure this compound | 30-45% |

Table 2: Purity and Characterization Data

| Parameter | Method | Specification |

| Chemical Purity | GC-MS | > 98% |

| Isomeric Purity (E/Z ratio) | GC-MS | > 95:5 |

| Isotopic Enrichment (% d13) | Mass Spectrometry | > 98% |

| Molecular Formula | - | C₁₈H₂₁D₁₃O₂ |

| Molecular Weight | Mass Spectrometry | ~295.5 g/mol |

Conclusion

The synthesis of this compound as a high-purity analytical standard is achievable through a well-designed synthetic route featuring a stereoselective Julia-Kocienski olefination. Careful purification by RP-HPLC and low-temperature crystallization is crucial for obtaining a product suitable for sensitive analytical applications. Rigorous quality control using GC-MS and NMR ensures the chemical and isotopic integrity of the final product. This guide provides the necessary framework for researchers to produce this valuable tool for advanced lipid research.

References

An In-depth Technical Guide on the Biological Significance of Trans-Vaccenic Acid in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in ruminant-derived products, has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications. Unlike industrially produced trans fats, which are associated with adverse health effects, TVA exhibits a range of beneficial properties, including anti-inflammatory, anti-carcinogenic, and metabolic modulatory effects. A key feature of TVA metabolism is its endogenous conversion to cis-9, trans-11 conjugated linoleic acid (CLA), a bioactive fatty acid with its own spectrum of health benefits. This technical guide provides a comprehensive overview of the metabolic significance of TVA, detailing its role in key signaling pathways, summarizing quantitative data from preclinical and clinical studies, and providing detailed experimental protocols for its investigation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of trans-vaccenic acid.

Introduction

Trans-vaccenic acid (TVA), or 11-trans-octadecenoic acid, is the most abundant trans fatty acid in milk and meat from ruminant animals such as cows, sheep, and goats[1][2]. It is produced as an intermediate during the biohydrogenation of polyunsaturated fatty acids by rumen microorganisms[2]. While structurally a trans fatty acid, TVA is metabolically distinct from industrially produced trans fatty acids (iTFAs) and has been linked to several positive health outcomes[3][4]. A significant portion of ingested TVA is converted to cis-9, trans-11 conjugated linoleic acid (rumenic acid), a potent bioactive molecule, by the enzyme Δ9-desaturase in human tissues[5][6]. This guide delves into the intricate metabolic pathways influenced by TVA, its quantitative effects on physiological parameters, and the experimental methodologies employed to elucidate its biological functions.

Metabolic Pathways and Signaling Mechanisms

TVA exerts its biological effects through various metabolic pathways and signaling cascades. These include its conversion to CLA, modulation of inflammatory responses, influence on lipid metabolism and insulin sensitivity, and its recently discovered role in anti-tumor immunity.

Conversion of Trans-Vaccenic Acid to Conjugated Linoleic Acid

A cornerstone of TVA's biological significance is its role as a precursor to cis-9, trans-11 conjugated linoleic acid (CLA). This conversion is a critical step, as many of the observed health benefits of TVA are attributed, at least in part, to the bio-synthesis of CLA[7].

-

Enzymatic Conversion: The conversion of TVA to CLA is catalyzed by the enzyme stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase[5][6]. This enzyme introduces a cis double bond at the 9th position of the fatty acid chain.

Anti-Inflammatory Signaling

TVA and its metabolite CLA have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways[3][8].

-

PPAR Activation: Both TVA and CLA can activate peroxisome proliferator-activated receptors (PPARs), specifically PPAR-α and PPAR-γ[9]. Activation of these nuclear receptors leads to the transcription of genes involved in fatty acid oxidation and the suppression of pro-inflammatory gene expression.

-

ERK Pathway Modulation: The anti-inflammatory effects of TVA are also mediated through the extracellular signal-regulated kinase (ERK) pathway[9]. By modulating ERK signaling, TVA can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12[9].

Anti-Tumor Immunity via the GPR43-CREB Pathway

Recent groundbreaking research has elucidated a novel mechanism by which TVA enhances anti-tumor immunity. This pathway involves the G protein-coupled receptor 43 (GPR43) and the cAMP-response element binding protein (CREB)[5][10][11].

-

GPR43 Antagonism: TVA acts as an antagonist to GPR43 on the surface of CD8+ T cells[5][10][11]. GPR43 is typically activated by short-chain fatty acids (SCFAs), which can suppress T cell function.

-

cAMP-PKA-CREB Axis Activation: By inhibiting GPR43, TVA leads to an increase in intracellular cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates CREB[5][10][11].

-

Enhanced CD8+ T Cell Function: Activated CREB promotes the transcription of genes that enhance the proliferation, survival, and cytotoxic function of CD8+ T cells, leading to improved tumor infiltration and killing[5][12].

Apoptosis Induction in Cancer Cells via Akt/Bad Signaling

In the context of cancer, TVA has been shown to induce apoptosis in certain cancer cell lines, such as nasopharyngeal carcinoma cells, through the modulation of the Akt/Bad signaling pathway[13][14].

-

Inhibition of Akt Phosphorylation: TVA treatment leads to a significant decrease in the phosphorylation of Akt, a key survival kinase[13][14].

-

Dephosphorylation of Bad: The inactivation of Akt results in the dephosphorylation of the pro-apoptotic protein Bad at serine residues 112 and 136. Dephosphorylated Bad can then translocate to the mitochondria to promote apoptosis[15].

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of TVA from various in vivo and in vitro studies.

Table 1: Effects of Trans-Vaccenic Acid Supplementation in Human Studies

| Study Population | TVA Dose | Duration | Key Findings | Reference |

| 106 healthy adults | ~3% of energy | 24 days | Increased Total Cholesterol, LDL Cholesterol, HDL Cholesterol, Apo AI, Apo B, and Lp(a) compared to control. | [16] |

| 30 healthy subjects | 1.5, 3.0, or 4.5 g/day | 9 days | Serum TVA increased by 94%, 307%, and 620% respectively. Average conversion rate to CLA was 19%. | [5][6] |

| 107 healthy adults | Ruminant milk fats with TVA content from 2.9% to 12.2% | 4 weeks | To evaluate the impact on cardiovascular risk factors. | [4][17] |

Table 2: Effects of Trans-Vaccenic Acid Supplementation in Animal Models

| Animal Model | TVA Dose | Duration | Key Findings | Reference |

| Obese and insulin-resistant JCR:LA-cp rats | 1.5% (w/w) of diet | 3 weeks | 40% decrease in fasting triglyceride concentrations. Adipose tissue TVA and CLA increased 1.5-fold and 6.5-fold, respectively. | [18] |

| Diet-induced obese C57BL/6J mice | High-fat diet with TVA+RA-enriched beef fat | 19 weeks | Did not improve glucose tolerance and worsened liver steatosis compared to a control high-fat diet. | [6][19] |

| fa/fa Zucker rats | 1.5% (w/w) of diet | 8 weeks | Reduced adipocyte size by approximately 7%. | [20] |

| Rats with type 2 diabetes | Dietary supplementation | 8 weeks | Significantly increased glucose turnover and plasma C-peptide concentration. | [21] |

Table 3: In Vitro Effects of Trans-Vaccenic Acid on Cancer Cells

| Cell Line | TVA Concentration | Duration | Key Findings | Reference |

| Human nasopharyngeal carcinoma (5-8F and CNE-2) | 25, 50, 100 µM | 24 hours | Dose-dependent inhibition of cell viability and induction of apoptosis. | [13] |

| Human nasopharyngeal carcinoma (5-8F) | 25, 50, 100 µM | 24 hours | 10.8%, 18.9%, 49.3% growth inhibition, respectively. | [13] |

| Human nasopharyngeal carcinoma (CNE-2) | 25, 50, 100 µM | 24 hours | 7.9%, 15.2%, 45.3% growth inhibition, respectively. | [13] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study the metabolic effects of TVA.

Quantification of Trans-Vaccenic Acid in Biological Samples

Objective: To determine the concentration of TVA in tissues, plasma, or cells.

Methodology: Gas Chromatography (GC)

-

Lipid Extraction: Lipids are extracted from the biological sample using a solvent mixture, typically chloroform:methanol (2:1, v/v), according to the Folch method.

-

Saponification and Methylation: The extracted lipids are saponified using methanolic NaOH to release the fatty acids. The fatty acids are then methylated to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

-

GC Analysis: The FAMEs are separated and quantified using a gas chromatograph equipped with a flame ionization detector (FID) and a highly polar capillary column (e.g., CP-Sil 88, 100m).

-

Identification and Quantification: FAMEs are identified by comparing their retention times to those of authentic standards. Quantification is performed by comparing the peak areas of the sample FAMEs to the peak areas of a known amount of an internal standard.

A detailed protocol for the analysis of trans fatty acids in human blood can be found in the CDC Laboratory Procedure Manual[22].

In Vivo Animal Supplementation Study

Objective: To investigate the physiological effects of dietary TVA supplementation in an animal model.

Experimental Design:

-

Animal Model: Select an appropriate animal model, such as C57BL/6J mice for diet-induced obesity studies or JCR:LA-cp rats for studies on dyslipidemia and insulin resistance[6][18].

-

Diet Formulation: Prepare experimental diets with a specific concentration of TVA (e.g., 1.5% w/w) and a corresponding control diet without TVA supplementation. Ensure that the diets are isocaloric and matched for macronutrient content.

-

Acclimation and Randomization: Acclimate the animals to the facility and a standard chow diet before randomly assigning them to the control or TVA-supplemented diet groups.

-

Feeding Period: Feed the animals the experimental diets for a predetermined period (e.g., 3 to 19 weeks)[6][18]. Monitor food intake and body weight regularly.

-

Metabolic Phenotyping: At the end of the feeding period, perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

-

Sample Collection: Collect blood and tissues for analysis of plasma lipids, hormones, and gene/protein expression.

An example of such a study design is described by Jacome-Sosa et al. (2014)[18].

Cell Culture Treatment Protocol

Objective: To investigate the direct effects of TVA on cellular processes in vitro.

Methodology:

-

Cell Culture: Culture the desired cell line (e.g., human nasopharyngeal carcinoma cells 5-8F and CNE-2) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics[13].

-

TVA Preparation: Dissolve TVA in a suitable solvent, such as ethanol or DMSO, to prepare a stock solution. Further dilute the stock solution in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Seed the cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing different concentrations of TVA or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24 or 48 hours).

-

Downstream Analysis: Following treatment, harvest the cells for various assays, such as cell viability assays (e.g., CCK8), apoptosis assays (e.g., Annexin V/PI staining and flow cytometry), and Western blotting for protein expression analysis[13].

A detailed protocol for treating nasopharyngeal carcinoma cells with TVA is provided by Song et al. (2019)[13].

Conclusion

Trans-vaccenic acid is a multifaceted bioactive fatty acid with significant implications for metabolic health. Its conversion to CLA, coupled with its intrinsic ability to modulate key signaling pathways involved in inflammation, immunity, and cell fate, underscores its potential as a therapeutic agent. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and clinical applications of TVA. Future research should focus on well-controlled human intervention studies to unequivocally establish the health benefits of TVA and to determine optimal intake levels for disease prevention and treatment. The continued investigation of this unique, naturally occurring trans fatty acid holds great promise for the development of novel nutritional and pharmacological strategies to combat a range of metabolic and proliferative diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. med-spportal01.bsd.uchicago.edu [med-spportal01.bsd.uchicago.edu]

- 4. Impact of Vaccenic Acid Consumption on the Metabolism of Saturated Fatty Acids: Relationship With Cardiovascular Risk Factors [meddatax.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trans-Vaccenic Acid: A Comprehensive Exploration of its impact on cancer cells | Blog | The Fittest [thefittest.com]

- 8. news-medical.net [news-medical.net]

- 9. Vaccenic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Trans-vaccenic acid reprograms CD8+ T cells and anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. oncologynews.com.au [oncologynews.com.au]

- 13. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. stacks.cdc.gov [stacks.cdc.gov]

- 16. Vaccenic acid and trans fatty acid isomers from partially hydrogenated oil both adversely affect LDL cholesterol: a double-blind, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 20. Dietary supplementation of trans-11-vaccenic acid reduces adipocyte size but neither aggravates nor attenuates obesity-mediated metabolic abnormalities in fa/fa Zucker rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 21. researchgate.net [researchgate.net]

- 22. who.int [who.int]

Commercial Sources and Availability of trans-Vaccenic Acid-d13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, availability, and technical specifications of trans-Vaccenic Acid-d13. It is intended to serve as a resource for researchers, scientists, and drug development professionals who are utilizing this deuterated fatty acid as an internal standard for quantitative analysis or in metabolic studies. This guide also details a synthesized experimental protocol for its use in Gas Chromatography-Mass Spectrometry (GC-MS) and explores the key signaling pathways influenced by its non-deuterated counterpart, trans-vaccenic acid.

Commercial Availability

This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The product is typically offered in various quantities, with purity and isotopic enrichment being critical quality attributes. Below is a summary of offerings from key commercial vendors.

| Supplier | Product Name | Catalog Number (Example) | Purity/Isotopic Enrichment | Available Quantities | Formulation | Storage |

| Cayman Chemical | This compound | 27717 | ≥99% deuterated forms (d1-d13) | 1 mg, 5 mg, 10 mg, 25 mg | Crystalline solid | -20°C |

| Larodan Research Grade Lipids | This compound | >98% | Inquire | Inquire | Freezer | |

| Alfa Chemistry | This compound | ACMA00026324 | 98%+ | Inquire | Liquid | Freezer |

Note: Pricing and availability are subject to change. It is recommended to visit the supplier's website for the most current information. Several distributors, including Sapphire North America and Nordic Biosite, also supply Cayman Chemical's this compound.[1][2]

Technical Specifications

| Parameter | Value | Source |

| Chemical Name | (E)-octadec-11-enoic-13,13,14,14,15,15,16,16,17,17,18,18,18-d13 acid | [3] |

| Synonyms | C18:1(11E)-d13, C18:1 n-7-d13, FA 18:1-d13, trans-11-Octadecenoic Acid-d13 | [3] |

| Molecular Formula | C₁₈H₂₁D₁₃O₂ | [3] |

| Formula Weight | 295.5 | [3] |

| CAS Number | Not available | |

| Physical Form | Crystalline solid or liquid | [3][4] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [3] |

| Storage Temperature | -20°C | [3] |

| Stability | ≥ 4 years (Cayman Chemical) | [3] |

Experimental Protocols: Quantification of trans-Vaccenic Acid using this compound as an Internal Standard by GC-MS

The primary application of this compound is as an internal standard for the accurate quantification of its non-deuterated form in biological samples. The following is a synthesized protocol based on established methodologies for fatty acid analysis.

Sample Preparation

The appropriate sample preparation method will depend on the biological matrix.

For Plasma/Serum:

-

To 100 µL of plasma or serum, add a known amount of this compound solution (e.g., in ethanol).

-

Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

Vortex the mixture thoroughly and centrifuge to separate the layers.

-

Collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

For Cells/Tissues:

-

Homogenize a known weight of tissue or a specific number of cells in a suitable buffer.

-

Add a known amount of this compound solution.

-

Perform lipid extraction as described for plasma/serum.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the carboxylic acid group of the fatty acids must be derivatized to a more volatile form, typically a methyl ester.

-

To the dried lipid extract, add a derivatizing agent such as Boron Trifluoride-Methanol (BF₃-MeOH) or methanolic HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-60 minutes) to allow for complete methylation.

-

After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., a cyanopropyl-substituted column).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 240°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis. Monitor characteristic ions for both trans-Vaccenic Acid methyl ester and this compound methyl ester. The deuterated standard will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms.

-

Data Analysis: The concentration of trans-vaccenic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of non-deuterated trans-vaccenic acid and a fixed amount of the deuterated internal standard.

-

References

A Technical Guide to the Natural Occurrence and Dietary Sources of Trans-Vaccenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-vaccenic acid (TVA), chemically known as (11E)-11-octadecenoic acid, is the most predominant naturally occurring trans fatty acid found in ruminant-derived food products.[1][2] Unlike industrially produced trans fats, which are associated with adverse health effects, TVA is gaining attention for its unique biological properties and potential health benefits.[2][3][4] This technical guide provides a comprehensive overview of the natural occurrence of TVA in various dietary sources, its biosynthesis in ruminants, and its metabolic fate in humans. It includes quantitative data on TVA content in foods, detailed experimental protocols for its analysis, and diagrams illustrating key metabolic pathways and analytical workflows.

Natural Occurrence and Dietary Sources

Trans-vaccenic acid is almost exclusively found in foods derived from ruminant animals, such as cattle, sheep, and goats.[5][6] Its presence in these products is a natural consequence of the biohydrogenation of unsaturated fatty acids by microorganisms in the rumen.[3][7]

Dairy Products

Dairy products are the primary dietary source of TVA for humans.[2][5] The concentration of TVA in dairy fat can vary depending on the animal's diet, with higher levels generally found in milk from animals grazing on pasture compared to those on grain-based diets.[3][8]

Table 1: Trans-Vaccenic Acid Content in Various Dairy Products

| Dairy Product | TVA Content ( g/100g of fatty acids) | Reference(s) |

| Whole Milk | 2.86 (mean) | [9] |

| Butter | 1.8 - 4.7 | [3] |

| Cheese (general) | 2.0 - 5.0 | [10] |

| Yogurt | 1.5 - 3.5 | [2] |

| Milk Fat (supplemented with rice bran) | 3.11 | [11] |

| Milk Fat (control diet) | 2.38 | [11] |

Meat Products

Meat from ruminant animals is another significant source of TVA. Similar to dairy, the fatty acid profile of meat is influenced by the animal's feed.[8] Grass-fed beef, for instance, tends to have higher concentrations of TVA compared to grain-fed beef.[8]

Table 2: Trans-Vaccenic Acid Content in Ruminant Meat

| Meat Product | TVA Content ( g/100g of fatty acids) | Reference(s) |

| Beef | 2.1 ± 0.8 | [12] |

| Veal | 4.0 ± 1.2 | [12] |

| Lamb | 4.5 ± 0.6 | [12] |

| Beef (Grass-fed) | Generally higher than grain-fed | [8] |

| Beef (Grain-fed) | Generally lower than grass-fed | [8] |

Human Milk

Trans-vaccenic acid is also the predominant trans fatty acid found in human milk, and its concentration is directly influenced by the maternal diet.[1][5] Higher maternal consumption of ruminant-derived dairy and meat products leads to increased levels of TVA in breast milk.[5][13]

Biosynthesis and Metabolism

Biosynthesis in Ruminants

TVA is an intermediate product of the biohydrogenation of dietary polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, by rumen microbes.[3][14] This process involves a series of isomerization and hydrogenation steps that convert unsaturated fatty acids into more saturated forms, with TVA being a key intermediate before the final conversion to stearic acid.[7]

Biosynthesis of TVA in the Rumen.

Metabolism in Humans

In humans, dietary TVA serves as a primary precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid, CLA), a fatty acid with various reported health benefits.[15][16][17] This conversion is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase 1, SCD1) in tissues.[3][15] Studies have shown that approximately 19% of ingested TVA is converted to rumenic acid in the human body.[15][16]

Conversion of TVA to Rumenic Acid in Humans.

Experimental Protocols for TVA Quantification

The accurate quantification of trans-vaccenic acid in food and biological matrices is crucial for research and regulatory purposes. Gas chromatography (GC) is the most common analytical technique employed for this purpose.[18][19][20]

General Workflow

The analysis of TVA typically involves lipid extraction, derivatization of fatty acids to their methyl esters (FAMEs), and subsequent separation and quantification by GC, often equipped with a flame ionization detector (FID).[18][19]

Workflow for TVA Quantification by GC-FID.

Detailed Protocol: FAME Preparation and GC Analysis

This protocol provides a generalized methodology for the analysis of fatty acids, including TVA, in a given sample.

1. Lipid Extraction:

-

Homogenize the sample (e.g., 1g of food).

-

Extract total lipids using a chloroform:methanol (2:1, v/v) mixture, following established methods such as the Folch or Bligh-Dyer procedure.[10][21]

-

Evaporate the solvent under a stream of nitrogen to obtain the lipid extract.

2. Saponification and Methylation (FAMEs Synthesis):

-

Saponification: To the lipid extract (approx. 20-25 mg), add 2 mL of 0.5 M methanolic sodium hydroxide.[10]

-

Heat the mixture in a sealed vial at 100°C for 5-10 minutes to saponify the lipids into fatty acid salts.[10]

-

Cool the vial to room temperature.

-

Methylation: Add 2 mL of a methylating agent, such as 14% Boron Trifluoride (BF3) in methanol or 2M methanolic HCl.[10]

-

Heat the mixture again at 100°C for 5 minutes (for BF3) or at 80°C for 20 minutes (for methanolic HCl) to convert the fatty acid salts to FAMEs.[10]

-

Cool the sample. Add 2 mL of isooctane (or hexane) and 2 mL of a saturated sodium chloride solution.[10]

-

Vortex thoroughly for 1 minute to extract the FAMEs into the organic (upper) layer.[10]

-

Carefully transfer the upper isooctane/hexane layer containing the FAMEs to a clean vial for GC analysis.

3. Gas Chromatography (GC) Analysis:

-

Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).[22][23]

-

Column: A highly polar capillary column is essential for separating trans isomers. A 100m cyanopropyl polysiloxane column (e.g., CP-Sil 88 or equivalent) is recommended.[20][24]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[25]

-

Injection: Inject 1 µL of the FAMEs solution in split mode.[18]

-

Temperature Program: An optimized temperature program is critical. A typical program might start at a lower temperature (e.g., 70-90°C), hold for a few minutes, and then ramp up at a controlled rate (e.g., 5°C/min) to a final temperature of around 240°C, holding for a final period.[25]

-

Detection: The FID is set at a high temperature (e.g., 250-300°C).

-

Identification and Quantification: Identify FAME peaks, including TVA, by comparing their retention times with those of certified reference standards. Quantify the concentration based on the peak area relative to an internal standard.[23]

Conclusion

Trans-vaccenic acid is a unique, naturally occurring trans fatty acid predominantly found in ruminant-derived foods. Its biosynthesis is a result of microbial activity in the rumen, and in humans, it serves as a precursor to the endogenously synthesized conjugated linoleic acid isomer, rumenic acid. Unlike its industrial counterparts, emerging research suggests that TVA may not share the same adverse health effects and could possess distinct bioactivities. Accurate quantification using established chromatographic methods is essential for furthering the understanding of its dietary intake and physiological roles. This guide provides foundational technical information to support researchers, scientists, and drug development professionals in the ongoing investigation of this noteworthy fatty acid.

References

- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 2. metabolon.com [metabolon.com]

- 3. Frontiers | Health effects of ruminant trans fatty acids with emphasis on type 2 diabetes [frontiersin.org]

- 4. Natural trans fats have health benefits, University of Alberta study shows | EurekAlert! [eurekalert.org]

- 5. Investigating the Dietary Impact on Trans-Vaccenic Acid (Trans-C18:1 n-7) and Other Beneficial Fatty Acids in Breast Milk and Infant Formulas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jfrm.ru [jfrm.ru]

- 7. Ruminal microbe of biohydrogenation of trans-vaccenic acid to stearic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Composition of Grain- and Grass-Fed Beef and Their Nutritional Value and Health Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current intakes of trans-palmitoleic (trans-C16:1 n-7) and trans-vaccenic (trans-C18:1 n-7) acids in France are exclusively ensured by ruminant milk and ruminant meat: A market basket investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Vaccenic and Elaidic acid in foods using a silver ion cartridge applied to GC × GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. cariboo-agricultural-research.ca [cariboo-agricultural-research.ca]

- 15. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

- 19. gcms.cz [gcms.cz]

- 20. Comparison of available analytical methods to measure trans-octadecenoic acid isomeric profile and content by gas-liquid chromatography in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. static.igem.org [static.igem.org]

Health effects of trans-vaccenic acid consumption in animal models

An In-depth Technical Guide to the Health Effects of Trans-Vaccenic Acid Consumption in Animal Models

Introduction

Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found predominantly in ruminant-derived products like beef, lamb, and dairy, has garnered significant scientific interest.[1][2] Unlike industrially produced trans fats (iTFAs) formed during the partial hydrogenation of vegetable oils, which are consistently linked to adverse health outcomes, ruminant-derived trans fats (rTFAs) like TVA may possess neutral or even beneficial biological activities.[2][3][4] TVA is the primary precursor for the endogenous synthesis of rumenic acid (cis-9, trans-11 conjugated linoleic acid or CLA), a compound recognized for its own health-related effects.[3][5][6] However, a growing body of evidence from animal studies suggests that TVA exerts bioactivity independent of its conversion to CLA, particularly in the realms of metabolic regulation, inflammation, and immunology.[7] This technical guide provides a comprehensive overview of the health effects of TVA consumption as observed in animal models, with a focus on metabolic, immunological, and cardiovascular outcomes. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways to serve as a resource for researchers, scientists, and drug development professionals.

Metabolic Effects of Trans-Vaccenic Acid

The impact of TVA on metabolic parameters has been a primary focus of investigation, yielding varied but often promising results. Studies have explored its effects on lipid metabolism, glucose homeostasis, and body composition in several rodent models of metabolic disease.

Lipid Metabolism

A consistent finding across multiple studies is the hypolipidemic effect of TVA, particularly its ability to lower circulating triglyceride levels.

-

Triglyceride Reduction: In obese and insulin-resistant JCR:LA-cp rats, a 3-week diet supplemented with 1.5% (w/w) TVA resulted in a striking 40% decrease in fasting triglyceride concentrations compared to controls.[5][6]

-

Cholesterol Levels: Research in pigs fed a high-fat, high-carbohydrate diet showed that beef fat rich in TVA increased plasma HDL cholesterol by 28%.[8] Another study in mice reported that a 0.5/100g TVA diet led to the lowest levels of low-density lipoprotein (LDL).[9]

However, the effects on hepatic lipids are less clear. While some studies in fa/fa Zucker rats found no difference in total liver lipid concentration, a study in diet-induced obese C57BL/6J mice fed TVA+RA-enriched beef fat reported increased liver weight and triglyceride content, suggesting a potential for worsening liver steatosis under certain dietary conditions.[10][11][12]

Glucose Homeostasis and Insulin Sensitivity

The influence of TVA on glucose metabolism and insulin sensitivity appears to be model- and diet-dependent.

-

Insulin Secretion: In a rat model of type 2 diabetes (T2D), an 8-week TVA-supplemented diet significantly increased glucose turnover and plasma C-peptide concentration, indicating improved insulin secretion.[4][13] This was associated with a larger β-cell area and higher proliferation rate.[4][13] The mechanism may involve the upregulation of G-protein-coupled receptor 40 (GPR40) and regenerating islet-derived 1α (REG-1α) mRNA.[4][13]

-

Contradictory Findings: In contrast, several studies in JCR:LA-cp and fa/fa Zucker rats, as well as diet-induced obese mice, reported no significant changes in glucose and insulin metabolism, oral glucose tolerance, or insulin resistance with TVA supplementation.[5][10][11][12][14] One study even found that a high dose of TVA (6% of calorie intake) promoted glucose intolerance in mice on a high-fat diet.[15]

Body Weight and Adiposity

Most studies indicate that TVA supplementation does not significantly alter body weight gain or food intake.[5][11][12][14] However, it may influence adipocyte morphology. In fa/fa Zucker rats, a 1.5% TVA diet for 8 weeks resulted in a ~7-10% reduction in adipocyte size and a lower epididymal fat to body weight ratio, suggesting a positive effect on adipose tissue health.[11][12][14]

Quantitative Data Summary: Metabolic Effects

| Animal Model | TVA Dosage | Duration | Key Metabolic Outcomes | Reference |

| JCR:LA-cp Rats (Obese) | 1.5% (w/w) of diet | 3 weeks | Triglycerides: ↓ 40%; No change in body weight, food intake, glucose/insulin metabolism. | [5][6] |

| fa/fa Zucker Rats | 1.5% (w/w) of diet | 8 weeks | Adipocyte Size: ↓ ~7-10%; Liver/Body Weight Ratio: ↓; No change in weight gain, fasting glycemia, or lipidemia. | [11][12][14] |

| Pigs (Low Birth Weight) | High-VA Beef Fat in HFHC diet | 7 weeks | HDL Cholesterol: ↑ 28%; Postprandial TG: ↓; Mild insulin sensitizing effect. | [8] |

| C57BL/6J Mice (DIO) | TVA+RA-enriched beef fat in HF diet | 19 weeks | Liver Weight & TAG: ↑; Worsened liver steatosis; No improvement in glucose tolerance. | [10][16] |

| T2D Rat Model | Not Specified | 8 weeks | Glucose Turnover: ↑; Plasma C-peptide: ↑; Improved insulin secretion. | [4][13] |

| Mice | 0.5/100g of diet | 4 weeks | Body, Liver, Testis, Adipose Weight: ↓; LDL & TNF-α: ↓. | [9] |

Immunological and Anti-Inflammatory Effects

Emerging research highlights a significant role for TVA in modulating the immune system, with potent anti-inflammatory and anti-tumor activities observed in animal models.

Anti-Tumor Immunity

Recent studies have demonstrated that dietary TVA can enhance the ability of CD8+ T cells to infiltrate and kill cancer cells.[1]

-

Mechanism of Action: TVA acts as an antagonist to the G protein-coupled receptor 43 (GPR43).[17] This receptor is typically activated by short-chain fatty acids (SCFAs) produced by gut microbiota. By inhibiting GPR43, TVA triggers the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP-response element binding protein (CREB) signaling pathway.[1][17] This cascade enhances the function of cytotoxic T lymphocytes, boosting their anti-tumor capabilities.[17]

-

In Vivo Efficacy: In mouse models, a TVA-enriched diet significantly reduced the tumor growth potential of melanoma and colon cancer cells and enhanced CD8+ T cell infiltration into tumors.[1] Furthermore, dietary TVA acted synergistically with anti-PD-1 antibody therapy, improving the efficacy of immune checkpoint inhibitors.[2]

Anti-Inflammatory Properties

TVA has demonstrated anti-inflammatory effects in various animal models, often linked to changes in cytokine production and endocannabinoid signaling.

-

Cytokine Modulation: In obese JCR:LA-cp rats, TVA supplementation normalized the production of pro-inflammatory cytokines like TNF-α.[18] Studies in mice also showed that TVA administration resulted in the lowest levels of TNF-α.[9] Conversely, TVA has been shown to increase levels of the anti-inflammatory cytokine IL-10 in the adipose tissue of fa/fa Zucker rats.[11][12][14]

-

Endocannabinoid System: A study in JCR:LA-cp rats found that dietary TVA significantly increased jejunal concentrations of the endocannabinoid anandamide (AEA) and related anti-inflammatory molecules oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[7] This suggests a novel mechanism by which TVA may exert local anti-inflammatory effects in the intestine.[7][8]

Quantitative Data Summary: Immunological Effects

| Animal Model | TVA Dosage | Duration | Key Immunological Outcomes | Reference |

| Mouse Tumor Models | TVA-enriched diet | N/A | Tumor Growth: ↓ (Melanoma, Colon); CD8+ T Cell Infiltration: ↑. | [1] |

| fa/fa Zucker Rats | 1.5% (w/w) of diet | 8 weeks | Adipose IL-10: ↑ 1.4-fold. | [11][12][14] |

| JCR:LA-cp Rats | 1% (w/w) of diet | 8 weeks | Jejunal Anandamide: ↑ 3.8-fold; OEA: ↑ 1.7-fold; PEA: ↑ 1.9-fold. | [7] |

| Mice | 0.5/100g of diet | 4 weeks | TNF-α: ↓. | [9] |

Cardiovascular and Other Effects

While less extensively studied, some evidence points towards potential cardiovascular benefits and effects on the gut microbiome.

Cardiovascular Health

Direct studies on cardiovascular endpoints are limited. However, research led by Dr. Grant Pierce suggested that a diet including TVA helped protect against atherosclerotic plaque buildup in arteries in an animal model, with reductions in arterial plaque observed by as much as 31%.[19] The consistent triglyceride-lowering effect of TVA also represents a reduction in a key cardiovascular disease risk factor.[5][6]

Gut Microbiota

TVA may help mitigate the negative effects of a Western-style diet on the gut microbiome. In a study using pigs, a high-fat, high-carbohydrate diet containing TVA-rich beef fat offered protection from diet-induced changes to the gut microbial composition compared to a diet with standard beef fat.[8] This is in contrast to iTFAs, which have been shown to adversely affect microbial diversity.[8]

Experimental Protocols and Workflows

Detailed and reproducible methodologies are critical for advancing research. Below are summaries of protocols from key studies and a generalized workflow.

Protocol 1: Metabolic Effects in JCR:LA-cp Rats

-

Animal Model: Obese (cp/cp) and lean littermate JCR:LA-cp rats.[5][6]

-

Diet: A control diet or a control diet supplemented with 1.5% (w/w) TVA for 3 weeks.[5][6]

-

Metabolic Assessment: Glucose and insulin metabolism were assessed via a conscious adapted meal tolerance test. Plasma lipids and serum inflammatory cytokines were measured using commercially available assays.[5][6]

-

Tissue Analysis: Adipose tissue was collected to measure the incorporation of TVA and its conversion to CLA in triglycerides.[5][6]

Protocol 2: Anti-Tumor Immunity in Mouse Models

-

Animal Models: C57BL/6J mice for syngeneic tumor models (e.g., B16F10 melanoma, LLC1 Lewis lung carcinoma). GPR43 knockout and CD8+ T cell-specific conditional knockout mice were also used to establish mechanism.[17]

-

Diet: Mice were fed either a control diet or a diet enriched with TVA.[1]

-

Tumor Challenge: Mice were subcutaneously injected with cancer cells. Tumor growth was monitored over time.[1]

-

Immunological Analysis: At the study endpoint, tumors and spleens were harvested. Flow cytometry was used to assess the infiltration and phenotype of CD8+ T cells and other immune populations. Cytokine production (e.g., IL-2, IFN-γ) was measured by ELISA.[17]

Generalized Experimental Workflow

Conclusion and Future Directions

The evidence from animal models strongly suggests that trans-vaccenic acid, a natural ruminant-derived trans fat, possesses distinct and often beneficial biological properties that differentiate it from its industrial counterparts. Key findings indicate a consistent ability of TVA to lower plasma triglycerides, a potential to improve insulin secretion under certain conditions, and a promising role in reducing inflammation and enhancing anti-tumor immunity. The latter is mediated by a novel GPR43-CREB signaling pathway in CD8+ T cells, opening new avenues for nutritional interventions in oncology.

However, the research landscape is not without complexity. Conflicting results regarding glucose homeostasis and hepatic fat accumulation highlight the importance of considering the animal model, background diet, and TVA dosage. Future research should focus on elucidating the precise molecular mechanisms underlying TVA's varied effects, exploring its impact on a wider range of cardiovascular endpoints, and conducting well-controlled clinical trials to translate these promising animal findings to human health and disease management.

References

- 1. Nutrient found in beef and dairy improves immune response to cancer - Scientists at UChicago discover that trans-vaccenic acid (TVA), a fatty acid found in beef, lamb, and dairy products, improves the ability of immune cells to fight tumors [yumda.com]

- 2. Rethinking nutritional villains: A trans‐fatty acid identified to boost immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human health benefits of vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trans-11 vaccenic acid improves insulin secretion in models of type 2 diabetes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 11. Dietary supplementation of trans-11-vaccenic acid reduces adipocyte size but neither aggravates nor attenuates obesity-mediated metabolic abnormalities in fa/fa Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dietary supplementation of trans-11-vaccenic acid reduces adipocyte size but neither aggravates nor attenuates obesity-mediated metabolic abnormalities in fa/fa Zucker rats | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. PSI-20 Trans Vaccenic Acid Does Not Improve Insulin Resistance in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of beef fat enriched with trans vaccenic acid and cis9, trans11-CLA on glucose homoeostasis and hepatic lipid accumulation in high-fat diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

- 18. Differential Effects of Ruminant and Industrial 18-Carbon trans-Monounsaturated Fatty Acids (trans Vaccenic and Elaidic) on the Inflammatory Responses of an Endothelial Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sbrc.ca [sbrc.ca]

Trans-Vaccenic Acid: A Ruminant-Derived Fatty Acid with Complex Roles in Cardiovascular Health

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Trans-vaccenic acid (TVA), a naturally occurring trans fatty acid found in ruminant-derived products such as milk, butter, and beef, has garnered significant scientific interest for its potential role in cardiovascular health and disease. Unlike industrially produced trans fatty acids (iTFAs), which are well-established contributors to cardiovascular risk, the effects of TVA are more nuanced and, in some contexts, may even be beneficial. This technical guide provides a comprehensive overview of the current understanding of TVA's impact on cardiovascular health, detailing its effects on lipid metabolism, atherosclerosis, and inflammation. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways to support further research and drug development efforts in this area.

Data Presentation: Quantitative Effects of Trans-Vaccenic Acid on Cardiovascular Risk Factors

The following tables summarize the quantitative data from key clinical trials and animal studies investigating the impact of trans-vaccenic acid on various cardiovascular risk factors.

Table 1: Effects of Trans-Vaccenic Acid on Human Plasma Lipids and Lipoproteins

| Biomarker | Control Diet | Trans-Vaccenic Acid (VA) Diet (~3% of energy) | Industrial Trans Fatty Acid (iTFA) Diet (~3% of energy) | cis-9, trans-11 CLA Diet (1% of energy) | Reference |

| Total Cholesterol (mmol/L) | 4.83 ± 0.83 | 5.01 ± 0.85 | 4.96 ± 0.84 | 4.84 ± 0.83 | [1][2] |

| LDL Cholesterol (mmol/L) | 3.24 ± 0.63 | 3.40 ± 0.64 | 3.36 ± 0.63 | 3.25 ± 0.63 | [1][2] |

| HDL Cholesterol (mmol/L) | 1.18 ± 0.28 | 1.22 ± 0.29 | 1.18 ± 0.28 | 1.18 ± 0.28 | [1][2] |

| Triglycerides (mmol/L) | 0.94 ± 0.44 | 1.00 ± 0.50 | 0.96 ± 0.46 | 0.88 ± 0.43 † | [1][2] |

| TC/HDL Ratio | 4.22 ± 1.01 | 4.24 ± 1.01 | 4.32 ± 1.03 | 4.21 ± 1.00 | [1][2] |

| Apolipoprotein B (g/L) | 0.98 ± 0.22 | 1.03 ± 0.23 | 1.01 ± 0.22 | 0.98 ± 0.22 | [1][2] |

| Apolipoprotein AI (g/L) | 1.48 ± 0.23 | 1.52 ± 0.24 | 1.48 ± 0.23 | 1.48 ± 0.23 | [1][2] |

| Lipoprotein(a) (nmol/L) | 32.6 ± 40.5 | 34.2 ± 41.6 * | 32.4 ± 40.0 | 32.8 ± 40.8 | [1][2] |

*Data are presented as mean ± SD. *Significantly different from control (P < 0.05). †Significantly different from control (P ≤ 0.01). This double-blind, randomized, crossover trial involved 106 healthy adults.[1][2]

Table 2: Effects of Trans-Vaccenic Acid on Atherosclerosis in LDL Receptor-Deficient (LDLr-/-) Mice

| Experimental Group | Serum Cholesterol (mmol/L) | Serum Triglycerides (mmol/L) | Aortic Atherosclerotic Lesion Area (% of total aorta) | Reference |

| Regular Fat (RG) | 12.3 ± 0.8 | 0.6 ± 0.1 | 5.9 ± 1.0 | [3] |

| Elaidic Shortening (ES) | 12.0 ± 0.7 | 0.6 ± 0.1 | 8.2 ± 1.1 * | [3] |

| Regular Butter (RB) | 13.5 ± 0.9 | 0.7 ± 0.1 | 6.5 ± 1.2 | [3] |

| Vaccenic Butter (VB) | 12.8 ± 0.8 | 0.6 ± 0.1 | 6.2 ± 1.1 | [3] |

| CH + RG | 30.2 ± 1.5 | 1.0 ± 0.1 | 15.2 ± 1.5 | [3] |

| CH + ES | 29.8 ± 1.3 | 1.1 ± 0.1 | 16.1 ± 1.6 | [3] |

| CH + RB | 34.2 ± 1.8 | 1.5 ± 0.2 | 17.5 ± 1.8 | [3] |

| CH + VB | 28.9 ± 1.4 † | 1.2 ± 0.1 † | 12.8 ± 1.3 † | [3] |

*Data are presented as mean ± SEM. CH = 2% Cholesterol diet. *Significantly different from RG (P = 0.021). †Significantly different from other cholesterol-fed groups (P < 0.01 for atherosclerosis; P < 0.001 for cholesterol and triglycerides).[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a framework for replication and further investigation.

Protocol 1: Human Clinical Trial on the Effects of Trans-Vaccenic Acid on Lipoprotein Risk Factors

-

Study Design: A double-blind, randomized, crossover controlled feeding trial.[1][4]

-

Participants: 106 healthy men and women with a BMI between 20 and 38 kg/m ², aged 25 to 65 years.[1][4]

-

Intervention: Participants consumed four different controlled diets for 24 days each, separated by a washout period. The diets were designed to replace stearic acid with approximately 3% of energy from either:

-

A control diet with 0.1% mixed trans fatty acid isomers.

-

A diet enriched with trans-vaccenic acid (VA).

-

A diet enriched with industrial trans fatty acids (iTFA).

-

A diet enriched with cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA) at 1% of energy. Total dietary fat was maintained at 34% of energy, with other macronutrients matched across diets.[1][2]

-

-

Outcomes Measured: Fasting blood samples were collected at the end of each dietary period. Plasma was analyzed for total cholesterol (TC), LDL cholesterol, HDL cholesterol, triglycerides, lipoprotein(a), apolipoprotein B (ApoB), and apolipoprotein AI (ApoA1).[1]

-

Lipid Analysis: Plasma lipids and lipoproteins were measured using standardized enzymatic assays. Apolipoproteins were measured by immunoturbidimetry.[1]

Protocol 2: Animal Study on the Effects of Trans-Vaccenic Acid on Atherosclerosis

-

Animal Model: Female LDL receptor-deficient (LDLr-/-) mice, which are a well-established model for studying diet-induced atherosclerosis.[3][5][6][7]

-

Experimental Diets: Mice were fed one of eight experimental diets for 14 weeks:

-

Regular Fat (RG)

-

Elaidic Shortening (ES)

-

Regular Butter (RB)

-

Vaccenic Butter (VB)

-

RG with 2% cholesterol (CH+RG)

-

ES with 2% cholesterol (CH+ES)

-

RB with 2% cholesterol (CH+RB)

-

VB with 2% cholesterol (CH+VB)[3]

-

-

Atherosclerosis Assessment: After 14 weeks, the mice were euthanized, and the aortas were dissected from the heart to the iliac bifurcation. The aortas were opened longitudinally, stained with Oil Red O to visualize lipid-rich atherosclerotic plaques, and the total lesion area was quantified using imaging software.[3]

-

Serum Lipid Analysis: Blood was collected via cardiac puncture, and serum was separated. Serum total cholesterol and triglyceride levels were determined using enzymatic colorimetric assays.[3]

Protocol 3: In Vitro Study on the Effects of Trans-Vaccenic Acid on Endothelial Inflammation

-

Cell Culture: Human aortic endothelial cells (HAECs) were cultured in endothelial cell growth medium.

-

Treatment: HAECs were treated with increasing concentrations of elaidic acid, linoelaidic acid, or trans-vaccenic acid for 3 hours.[8][9]

-

NF-κB Activation: Nuclear factor-kappa B (NF-κB) activation was assessed by measuring the levels of interleukin-6 (IL-6) in the cell culture supernatant using an ELISA and by quantifying the phosphorylation of IκBα in cell lysates via western blotting.[8][9]

-

Nitric Oxide Production: Endothelial nitric oxide synthase (eNOS) activation was determined by measuring the phosphorylation of eNOS at serine 1177. Nitric oxide (NO) production was quantified using a fluorescent NO indicator.[8][9]

-

Superoxide Production: Superoxide levels were measured using electron spin resonance (ESR) spectroscopy.[8][9]

Protocol 4: Analysis of Trans-Vaccenic Acid in Biological Samples

-

Sample Preparation: Total lipids are extracted from plasma, serum, or red blood cells using a modified Folch method with chloroform/methanol.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified with sodium methoxide in methanol to convert fatty acids to their methyl esters.

-

Gas Chromatography-Mass Spectrometry (GC-MS): FAMEs are separated and quantified using a gas chromatograph equipped with a highly polar capillary column (e.g., 100m) and a mass spectrometer for detection. Isotope dilution with deuterated internal standards is used for accurate quantification.[10][11]

Signaling Pathways and Mechanisms of Action

Trans-vaccenic acid exerts its effects on the cardiovascular system through various molecular mechanisms, including its conversion to conjugated linoleic acid, interaction with nuclear receptors, and modulation of inflammatory signaling pathways.

Conversion of TVA to Conjugated Linoleic Acid (CLA)

A significant portion of the biological activity of TVA is attributed to its endogenous conversion to cis-9, trans-11 conjugated linoleic acid (c9,t11-CLA), a fatty acid with known anti-inflammatory and anti-atherogenic properties. This conversion is catalyzed by the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a cis-9 double bond into the TVA molecule.[12][13]

Modulation of Inflammatory Pathways in Endothelial Cells

In contrast to industrial trans fats, TVA has been shown to have a neutral or even protective effect on endothelial function. Studies in human endothelial cells have demonstrated that while elaidic acid (the primary industrial trans fat) induces inflammatory responses, TVA does not.[8][9]

Interaction with Peroxisome Proliferator-Activated Receptors (PPARs)

TVA and its metabolite, c9,t11-CLA, can act as ligands for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation. The activation of PPARα is associated with increased fatty acid oxidation and a reduction in plasma triglycerides, while PPARγ activation is involved in adipocyte differentiation and has anti-inflammatory effects.[14][15]

Discussion and Future Directions

The available evidence suggests that trans-vaccenic acid has a distinct metabolic and cardiovascular profile compared to industrial trans fatty acids. While some human studies indicate that high intakes of TVA can increase LDL cholesterol, similar to iTFAs, animal studies have demonstrated anti-atherogenic and anti-inflammatory effects.[1][2][3] This discrepancy may be due to differences in dosage, the food matrix in which TVA is consumed, and the metabolic differences between species.